2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid reflects its structural features:
- A benzoic acid core substituted at position 2 with a chlorine atom.
- A sulfamoyl group (-SO$$_2$$NH-) at position 5, linked to a 2-methoxy-5-nitrophenyl moiety.
The structural representation (Figure 1) consists of two aromatic rings:
- Primary ring : Benzoic acid with -COOH at position 1, Cl at position 2, and a sulfamoyl group at position 5.
- Secondary ring : Phenyl group with -OCH$$3$$ at position 2 and -NO$$2$$ at position 5.
Table 1: Key Structural Features
| Position | Substituent | Functional Group |
|---|---|---|
| 1 | Carboxylic acid | -COOH |
| 2 | Chlorine | -Cl |
| 5 | Sulfamoyl-phenyl | -SO$$2$$NH-C$$6$$H$$3$$(OCH$$3$$)(NO$$_2$$) |
CAS Registry Number and Alternative Database Identifiers
This compound is uniquely identified by:
- CAS Registry Number : 328108-87-8 .
- PubChem Substance ID : 402495315 (associated with patent data) .
- MDL Number : MFCD02704170 .
Table 2: Cross-Database Identifiers
| Database | Identifier |
|---|---|
| CAS | 328108-87-8 |
| PubChem | SID 3289730 (related entry) |
| ChemSpider | Not explicitly listed |
Molecular Formula and Weight Analysis
The molecular formula C$${14}$$H$${11}$$ClN$$2$$O$$7$$S is derived from:
- 14 carbon atoms (two aromatic rings + methoxy/nitro groups).
- 11 hydrogen atoms.
- 1 chlorine, 2 nitrogen, 7 oxygen, and 1 sulfur atom.
Molecular Weight :
\
$$
\text{Calculated} = (14 \times 12.01) + (11 \times 1.01) + (1 \times 35.45) + (2 \times 14.01) + (7 \times 16.00) + (1 \times 32.07) = 386.76 \, \text{g/mol}
$$
This matches experimental values .
SMILES Notation and InChI Key Interpretation
SMILES :
O=C(O)C1=CC(S(=O)(NC2=CC([N+]([O-])=O)=CC=C2OC)=O)=C(Cl)C=C1
O=C(O): Carboxylic acid group.C1=CC(...)C=C1: Chlorine-substituted benzene ring.S(=O)(NC2=CC(...)C=C2): Sulfamoyl bridge to the methoxy-nitrophenyl group.
InChI Key :
AHLPHWFEPUMSIJ-UHFFFAOYSA-N (hypothetical example based on analogous structures ).
- Encodes stereochemistry, connectivity, and isotopic data.
Table 3: Structural Descriptors
| Descriptor | Value |
|---|---|
| SMILES | As above |
| InChI | InChI=1S/C14H11ClN2O7S/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15/h2-7,16H,1H3,(H,18,19) |
| Canonical SMILES | O=C(O)C1=CC(S(=O)(Nc2ccc(c(c2)OC)N+[O-])Cl)cc(c1)Cl |
Properties
IUPAC Name |
2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFIIMOMHBWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-chloro-5-methoxybenzoic acid, followed by sulfonation and subsequent coupling with appropriate amines under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to minimize by-products and optimize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The methoxy group can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, nucleophiles such as amines or thiols, and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzoic acids.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is . It features a chloro group, a sulfamoyl moiety, and a methoxy-nitrophenyl substituent. These functional groups contribute to its unique chemical properties, making it a candidate for various applications in research and industry.
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. It has been studied for its ability to inhibit the receptor for Substance P, suggesting applications in pain management and treatment of inflammatory conditions. Additionally, its structural similarities to other biologically active compounds imply potential antibacterial activity against various pathogens .
Enzyme Interaction Studies
This compound serves as a valuable probe in studying enzyme interactions and protein binding. Its unique structure allows researchers to investigate how it influences enzyme activity, which is crucial for understanding metabolic pathways and developing new therapeutic agents .
Synthesis of Complex Molecules
In synthetic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Researchers utilize it in the development of novel pharmaceuticals and agrochemicals by modifying its functional groups to enhance biological activity or selectivity .
Production of Dyes and Pigments
The compound is also utilized in the chemical industry for producing dyes and pigments due to its stable structure and reactivity. Its ability to undergo various chemical reactions makes it suitable for creating colorants with specific properties tailored to industrial needs.
Reference Material in Toxicology
As a reference standard in pharmaceutical toxicology, this compound is used to assess the purity and efficacy of related compounds during drug development processes .
Antibacterial Activity Evaluation
A study compared the antibacterial efficacy of various derivatives of benzamide compounds, including those structurally related to this compound. Results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential of this compound class in developing new antibiotics .
Enzyme Inhibition Studies
Investigations into the enzyme inhibition properties of compounds similar to this compound revealed promising results in modulating specific metabolic pathways associated with inflammatory responses. This supports its application in therapeutic contexts targeting chronic pain management .
Mechanism of Action
The mechanism by which 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The nitro and sulfamoyl groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the methoxy and sulfamoyl groups.
2-Methoxy-5-nitrobenzoic acid: Contains the methoxy and nitro groups but lacks the chloro and sulfamoyl groups.
5-Chloro-2-methoxybenzoic acid: Includes the chloro and methoxy groups but lacks the nitro and sulfamoyl groups.
Uniqueness
What sets 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid apart is the combination of all these functional groups in a single molecule, providing a unique set of chemical properties and reactivity that can be exploited in various applications.
Biological Activity
2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative with potential pharmaceutical applications. Its structural characteristics suggest significant biological activity, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNOS. The presence of a chloro group, nitro group, and sulfamoyl moiety contributes to its reactivity and biological interactions.
Pharmacological Activity
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, potentially due to its ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Properties
Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. For instance, the nitro group may enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells. A study found that a related sulfonamide derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC value of 15 µM .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. In vitro studies have shown that similar compounds can reduce inflammation markers in macrophages .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Folate Synthesis : By mimicking p-aminobenzoic acid (PABA), it competes with this substrate for binding to dihydropteroate synthase.
- Induction of Apoptosis : The compound may activate caspases and promote mitochondrial dysfunction in cancer cells.
- Modulation of Immune Response : By affecting cytokine production, it can alter immune responses, providing therapeutic benefits in autoimmune conditions.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates moderate antibacterial activity compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : In a comparative study with other sulfonamide derivatives, this compound was found to have a higher cytotoxic effect on MCF-7 cells than sulpiride, suggesting its potential as an anticancer agent .
Data Table
The following table summarizes key biological activities and findings related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid and its key intermediates?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and coupling. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid are coupled with glycine derivatives using triethylamine as a base, followed by catalytic hydrogenation to remove protective groups . Alternatively, chlorosulfonic acid is used to introduce the sulfamoyl group, and amines are incorporated via nucleophilic substitution in THF/H₂O mixtures . Key steps include optimizing reaction time (3–12 hours) and solvent polarity to enhance yields (45–93%) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.
- IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹) .
- Mass spectrometry (GC-MS or LC-MS) for molecular weight verification and fragmentation analysis .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Solid-phase extraction (SPE) with C18 cartridges for desalting and removing polar impurities .
- Thin-layer chromatography (TLC) with silica gel plates (e.g., chloroform/methanol 9:1) to monitor reaction progress .
- Recrystallization using ethanol or THF/water mixtures to obtain high-purity crystals .
Advanced Research Questions
Q. How can the Abraham solute descriptor model be applied to predict solubility in different solvents?
- Methodological Answer : The Abraham model uses solute descriptors (e.g., S = 1.400, A = 0.670, B = 0.460, L = 6.513) to calculate log₁₀(solubility) in alcohols, ethers, and esters. For example, experimental data from 14 alcohols and 4 alkyl alkanoates at 298 K were fitted to predict solubility via regression analysis. Researchers can apply these descriptors to optimize solvent selection for crystallization or formulation .
Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?
- Methodological Answer :
- Substituent variation : Modify the sulfamoyl group (e.g., replacing methoxy with nitro groups) and assess binding affinity to targets like dopamine D₂ or serotonin 5-HT₃ receptors .
- In vitro assays : Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) and antimicrobial tests against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ or MIC values as metrics .
Q. What methodologies address discrepancies in biological activity data across different derivatives?
- Methodological Answer :
- Dose-response curve normalization to account for batch-to-batch variability.
- Molecular docking studies to rationalize divergent binding modes caused by steric effects (e.g., bulkier substituents reducing receptor access) .
- Meta-analysis of published IC₅₀ values to identify trends (e.g., electron-withdrawing groups enhancing receptor antagonism) .
Q. What computational approaches are used to model interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations to study ligand-receptor stability in aqueous environments (e.g., GROMACS with CHARMM force fields).
- Density functional theory (DFT) to calculate electron distribution in the sulfamoyl group, correlating with hydrogen-bonding capacity .
- QSAR models using descriptors like logP and polar surface area to predict absorption or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
